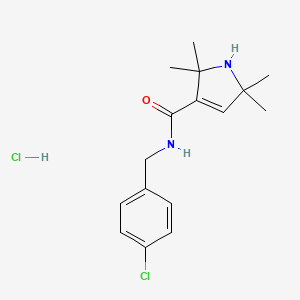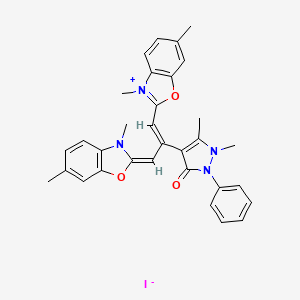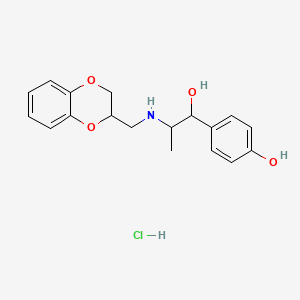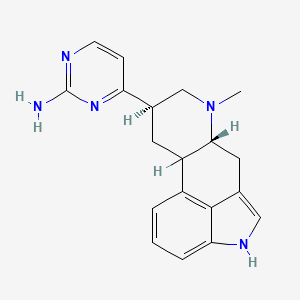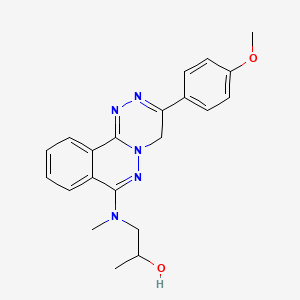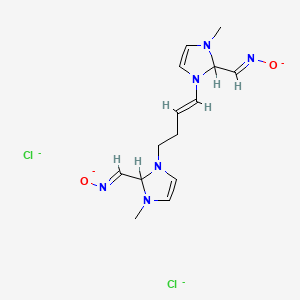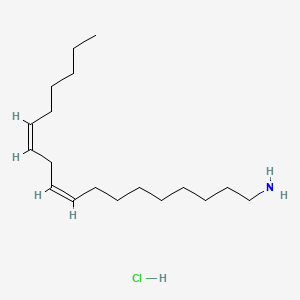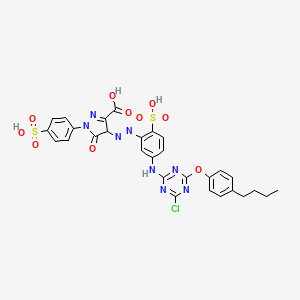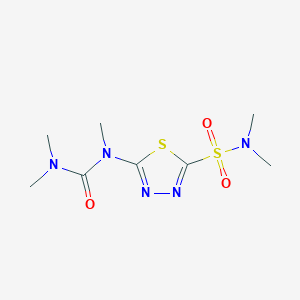
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by subsequent reactions to introduce the sulfonamide and dimethylamino groups . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis or reduced intraocular pressure .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- can be compared with other thiadiazole derivatives, such as:
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: This compound also exhibits carbonic anhydrase inhibitory activity but has different substituents that may affect its potency and selectivity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This derivative has been studied for its antiviral activity and differs in its phenyl substitution. The uniqueness of 1,3,4-Thiadiazole-2-sulfonamide, 5-(((dimethylamino)carbonyl)methylamino)-N,N-dimethyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
37758-95-5 |
|---|---|
Fórmula molecular |
C8H15N5O3S2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-1,3,3-trimethylurea |
InChI |
InChI=1S/C8H15N5O3S2/c1-11(2)8(14)13(5)6-9-10-7(17-6)18(15,16)12(3)4/h1-5H3 |
Clave InChI |
MLRBKPMYTYCDOQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C)C1=NN=C(S1)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




